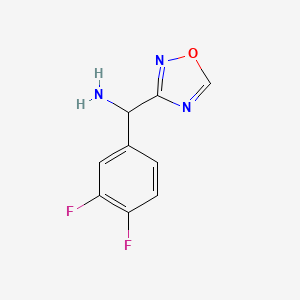

(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine

Description

(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine (CAS: 1427380-93-5) is a small-molecule scaffold with a molecular formula of C₉H₈ClF₂N₃O (MW: 247.63 g/mol) . Its structure comprises a 1,2,4-oxadiazole ring linked to a 3,4-difluorophenyl group and a primary amine (-CH₂NH₂). The oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the fluorine atoms improve bioavailability and electron-withdrawing properties. This compound is widely used in medicinal chemistry as a versatile intermediate for drug discovery, particularly in targeting ion channels or enzymes .

Properties

IUPAC Name |

(3,4-difluorophenyl)-(1,2,4-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3O/c10-6-2-1-5(3-7(6)11)8(12)9-13-4-15-14-9/h1-4,8H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQCBOHFIDOYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=NOC=N2)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the 3,4-difluorophenyl group. One common method involves the cyclization of a suitable precursor, such as a nitrile oxide, with an amine to form the oxadiazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. DFOM has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that compounds similar to DFOM showed inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

Anticancer Properties

DFOM's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have indicated its potential as an anticancer agent by inducing apoptosis in cancer cells. For instance, derivatives of oxadiazole have shown promise in targeting specific pathways involved in tumor growth .

Neurological Disorders

The compound has been investigated for its neuroprotective effects. Research has shown that oxadiazoles can modulate neurotransmitter systems, which may lead to therapeutic strategies for conditions like depression and anxiety. DFOM's ability to cross the blood-brain barrier enhances its potential in treating neurological disorders .

Polymer Chemistry

DFOM is being explored as a building block for synthesizing advanced polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material strength and stability under various conditions, making it suitable for applications in coatings and composites .

Sensor Technology

The unique electronic properties of DFOM allow it to be utilized in sensor technology. Its derivatives have been studied for use in chemical sensors capable of detecting environmental pollutants or biological markers due to their selective binding capabilities .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | DFOM showed significant inhibition against E. coli and Staphylococcus aureus with MIC values lower than existing antibiotics. |

| Study B | Anticancer | In vitro studies revealed that DFOM induces apoptosis in breast cancer cell lines with IC50 values comparable to leading chemotherapeutics. |

| Study C | Neurological | DFOM demonstrated neuroprotective effects in animal models of depression, reducing behavioral symptoms significantly compared to controls. |

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorophenyl Derivatives

- [5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS: 1798733-31-9)

Chlorophenyl Derivatives

- [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 885953-64-0) Molecular Formula: C₉H₈ClN₃O (MW: Not explicitly stated; estimated ~225 g/mol) Key Differences: Chlorine substituent at the para position. Chlorine’s larger size increases lipophilicity but may reduce metabolic stability compared to fluorine .

Methoxyphenyl Derivatives

- (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride Molecular Formula: Not explicitly stated (MW: Estimated ~280–300 g/mol) Key Differences: Methoxy group at the ortho position. The electron-donating methoxy group increases solubility but may weaken target binding due to reduced electron-withdrawing effects .

Oxadiazole Ring Modifications

- (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS: 1184986-84-0)

Structural and Functional Comparison Table

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorinated analogs generally exhibit better metabolic stability and bioavailability than chlorinated derivatives due to fluorine’s smaller size and stronger electronegativity .

- Positional Effects : Para-substituted derivatives (e.g., 4-chlorophenyl) often show higher target affinity than ortho-substituted analogs due to optimal spatial orientation .

- Amine Modifications : Primary amines enable further derivatization (e.g., acylations), whereas N-methylation limits reactivity but improves blood-brain barrier penetration .

Biological Activity

(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and antimicrobial properties.

The chemical formula for this compound is with a molecular weight of 247.63 g/mol. The compound is often encountered in its hydrochloride form and exhibits a powder appearance at room temperature. Its structural representation can be summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈ClF₂N₃O |

| Molecular Weight | 247.63 g/mol |

| MDL No. | MFCD23144087 |

| PubChem CID | 71757734 |

| IUPAC Name | (3,4-difluorophenyl)-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride |

| Appearance | Powder |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. A study focused on various oxadiazole derivatives demonstrated significant cytotoxic effects against human lung cancer cell lines (A549) with varying IC50 values. Specifically, compounds related to oxadiazoles showed moderate to high cytotoxicity with IC50 values ranging from 11.20 µg/mL to 59.61 µg/mL after 72 hours of treatment .

Table: IC50 Values of Oxadiazole Derivatives Against A549 Cell Lines

| Compound ID | IC50 (µg/mL) | Treatment Duration (h) |

|---|---|---|

| 11b | 11.20 | 72 |

| 11c | 15.73 | 72 |

| 13b | 59.61 | 72 |

| 14b | 27.66 | 72 |

This suggests that the introduction of specific functional groups can enhance the anticancer activity of oxadiazoles.

Antimicrobial Activity

Other studies have indicated that oxadiazole derivatives possess antimicrobial properties. For instance, research into similar compounds has shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections . The mechanism is thought to involve interference with microbial cell wall synthesis or function.

Mechanistic Insights

Molecular docking studies have been employed to understand the interactions between this compound and biological targets such as enzymes involved in cancer progression and microbial resistance mechanisms. These studies indicate that the compound can effectively bind to active sites of target proteins, potentially inhibiting their function .

Case Studies

In one notable case study involving a series of oxadiazole derivatives including this compound:

- Synthesis : The compound was synthesized using standard organic chemistry techniques involving condensation reactions.

- Biological Evaluation : In vitro assays demonstrated significant cytotoxicity against several cancer cell lines.

- Outcome : The study concluded that modifications to the oxadiazole ring could lead to enhanced biological activity and specificity against cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine, and how can purity be optimized?

- Methodology : Synthesis typically involves cyclocondensation of amidoximes with fluorinated carboxylic acid derivatives. For example, reacting 3,4-difluorobenzonitrile with hydroxylamine forms an amidoxime intermediate, which undergoes cyclization with chloroacetonitrile derivatives to yield the oxadiazole core. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .

- Key Variables : Reaction temperature (80–100°C), stoichiometry of reagents, and catalyst selection (e.g., NaHCO₃ for neutral conditions). Impurities often arise from incomplete cyclization or residual solvents, addressed by iterative TLC monitoring .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Techniques :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions on the phenyl and oxadiazole rings. Fluorine coupling patterns (e.g., ³J₃,4-F) distinguish 3,4-difluoro substitution .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths and angles, particularly the oxadiazole ring planarity and fluorine orientation .

Q. What preliminary biological activities have been reported for this compound?

- Findings : Oxadiazole derivatives exhibit anti-inflammatory and antimicrobial activity. In vitro assays (e.g., COX-2 inhibition, MIC against S. aureus) suggest dose-dependent effects. Fluorine enhances membrane permeability (logP ~2.5), validated via parallel artificial membrane permeability assays (PAMPA) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Approach :

- Substituent Variation : Synthesize analogs with alternative fluorophenyl positions (e.g., 2,4- vs. 3,4-difluoro) or oxadiazole modifications (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomer). Compare binding affinities via SPR or ITC .

- Biological Profiling : Test derivatives in enzyme inhibition (e.g., kinase panels) and cell-based assays (e.g., apoptosis in cancer lines). Fluorine’s electron-withdrawing effects correlate with enhanced target engagement .

Q. What computational tools are suitable for predicting binding modes and electronic properties?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors). Focus on π-stacking (oxadiazole-phenyl) and hydrogen bonding (amine group) .

- DFT Calculations : Gaussian 16 to compute Fukui indices for electrophilic/nucleophilic sites, guiding derivatization strategies .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Studies :

- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C typical for oxadiazoles).

- Photodegradation : UV-vis monitoring under ICH Q1B guidelines. Fluorophenyl groups reduce photosensitivity compared to non-fluorinated analogs .

- Solution Stability : HPLC tracking in buffers (pH 4–9) over 72 hours. Amine protonation (pH <6) enhances aqueous stability .

Q. How can contradictory data in biological assays be resolved?

- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration in cell media). Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) and control for compound aggregation (DLS monitoring) .

Q. What strategies mitigate hygroscopicity and improve formulation?

- Salt Formation : Hydrochloride salts (see [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride ) reduce hygroscopicity.

- Lyophilization : Freeze-drying with cryoprotectants (trehalose/mannitol) for long-term storage.

- Nanoparticle Encapsulation : PLGA-based NPs enhance bioavailability in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.